
Spectroscopic Data of N,N-Dimethylamidino
Urea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N,N-Dimethylamidino Urea

Cat. No.: B15572935 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylamidino Urea, also known by its IUPAC name (E)-

[amino(dimethylamino)methylidene]urea, is a small organic molecule with the chemical formula

C4H10N4O. It is structurally related to urea and biguanides, and is notably recognized as an

impurity or a hydroxy analog of Metformin, a widely used antidiabetic drug. This document aims

to provide a comprehensive guide to the spectroscopic properties of N,N-Dimethylamidino
Urea, a critical resource for researchers in medicinal chemistry, drug metabolism, and

analytical chemistry. Due to the limited availability of public domain spectroscopic data, this

guide will focus on the known identifiers of the compound and outline the general

methodologies for acquiring such data.

While extensive searches for publicly available experimental ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data for N,N-Dimethylamidino Urea have been conducted, specific datasets

from peer-reviewed publications are not readily accessible. The compound is primarily

available through commercial chemical suppliers as a reference standard, often for the purpose

of impurity analysis in metformin-related drug products. The spectroscopic data is typically

provided in the Certificate of Analysis upon purchase.

This guide will, therefore, provide a framework for the expected spectroscopic characteristics

based on the known structure of N,N-Dimethylamidino Urea and detail the standard

experimental protocols used to obtain such data.
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Compound Identification
For clarity and precise identification, the following identifiers are associated with N,N-
Dimethylamidino Urea:

Identifier Value

Common Name N,N-Dimethylamidino Urea

IUPAC Name (E)-[amino(dimethylamino)methylidene]urea

CAS Number 98026-16-5[1][2][3][4][5]

Molecular Formula C4H10N4O[1][4][5][6]

Molecular Weight 130.15 g/mol [6]

Synonyms
Metformin Hydroxy Analog 2, N-

[(Dimethylamino)iminomethyl]Urea[1][3][5]

Predicted Spectroscopic Data
While experimental data is not publicly available, the following tables outline the expected

signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, and the expected molecular ion peak in

mass spectrometry based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~ 2.8 - 3.2 Singlet 6H N(CH₃)₂

~ 5.5 - 7.0 Broad Singlet 2H C(=O)NH₂

~ 7.0 - 8.5 Broad Singlet 2H C(=NH)NH₂

¹³C NMR (Carbon NMR)
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Predicted Chemical Shift (ppm) Assignment

~ 35 - 45 N(CH₃)₂

~ 155 - 165 C=O

~ 160 - 170 C=N

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group

3100 - 3500 N-H stretching (amines and amides)

2800 - 3000 C-H stretching (alkane)

~ 1650 - 1700 C=O stretching (urea carbonyl)

~ 1600 - 1650 C=N stretching (amidine)

~ 1550 - 1640 N-H bending (amines and amides)

Mass Spectrometry (MS)
m/z Ion

130.0855 [M]⁺ (Exact Mass)

131.0933 [M+H]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data for N,N-Dimethylamidino Urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethylamidino Urea in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is

critical and should be one in which the compound is fully soluble and which does not have

signals that would obscure the analyte's peaks.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is commonly used.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1

µg/mL to 1 ng/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent

should be compatible with the ionization technique.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)

analyzer to determine the accurate mass and elemental composition.

Data Processing: The resulting mass spectrum will show the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like N,N-Dimethylamidino Urea.

Compound Acquisition

Spectroscopic Analysis

Data Interpretation

Reporting

Synthesis or Purchase of
N,N-Dimethylamidino Urea

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry
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A logical workflow for the spectroscopic analysis of N,N-Dimethylamidino Urea.

Conclusion
While publicly accessible, experimentally-derived spectroscopic data for N,N-Dimethylamidino
Urea is currently scarce, this guide provides the necessary framework for its identification,

predicted spectral characteristics, and the standardized protocols for data acquisition. For

researchers and professionals in drug development, obtaining a certified reference standard

from a commercial supplier is the most direct path to acquiring the detailed spectroscopic data

necessary for method development, validation, and quality control. The methodologies and

expected data presented herein serve as a valuable resource for guiding such analytical work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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